![molecular formula C23H21ClNOP B12684794 [(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride CAS No. 75624-75-8](/img/structure/B12684794.png)
[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride is a heterocyclic organic compound with the molecular formula C23H21ClNOP and a molecular weight of 393.85 g/mol. This compound is characterized by the presence of a triphenylphosphonium group attached to a 3-methylisoxazole moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a suitable 3-methylisoxazole derivative under specific conditions. One common method involves the use of a halogenated 3-methylisoxazole, which reacts with triphenylphosphine in the presence of a base to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as sodium azide in dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced phosphonium compounds.
Substitution: Formation of substituted phosphonium salts.
Applications De Recherche Scientifique
[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of [(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride involves its interaction with specific molecular targets. The triphenylphosphonium group facilitates the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The 3-methylisoxazole moiety can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride can be compared with other similar compounds, such as:
[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium bromide: Similar structure but with a bromide ion instead of chloride.
[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium iodide: Similar structure but with an iodide ion instead of chloride.
[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium fluoride: Similar structure but with a fluoride ion instead of chloride.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the nature of the halide ion.
Propriétés
Numéro CAS |
75624-75-8 |
|---|---|
Formule moléculaire |
C23H21ClNOP |
Poids moléculaire |
393.8 g/mol |
Nom IUPAC |
(3-methyl-1,2-oxazol-5-yl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H21NOP.ClH/c1-19-17-20(25-24-19)18-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-17H,18H2,1H3;1H/q+1;/p-1 |
Clé InChI |
PBCNGBQKPKQWEQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=NOC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


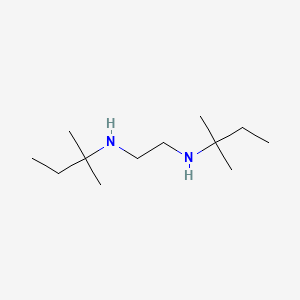

![N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12684730.png)
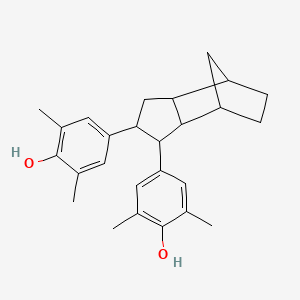
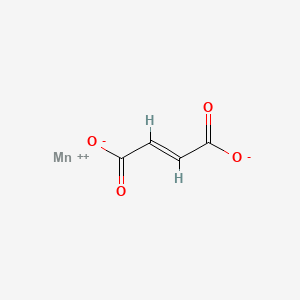
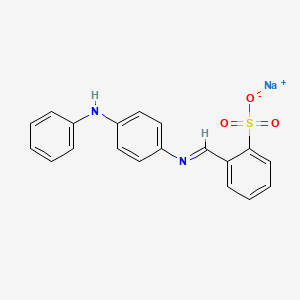


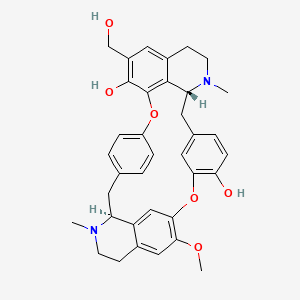
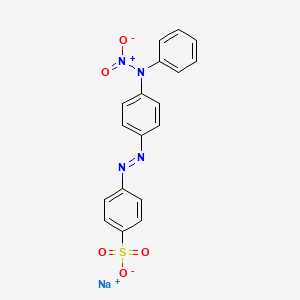
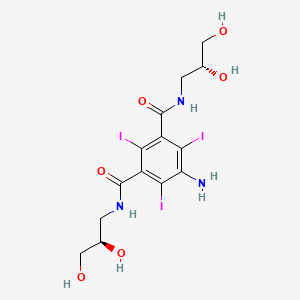
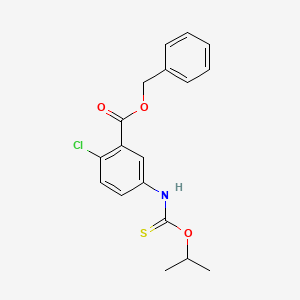
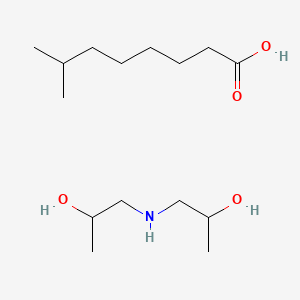
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)
